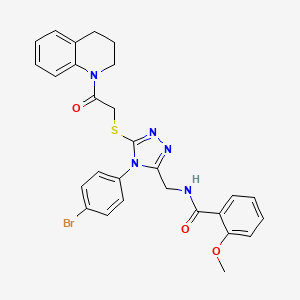

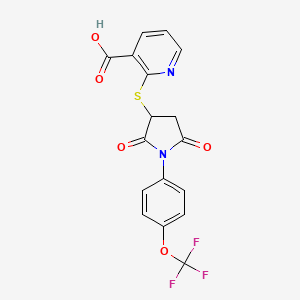

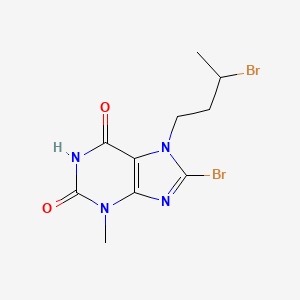

2-((2,5-Dioxo-1-(4-(trifluoromethoxy)phenyl)pyrrolidin-3-yl)thio)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,5-Dioxo-1-(4-(trifluoromethoxy)phenyl)pyrrolidin-3-yl)thio)nicotinic acid, also known as DT-010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thionicotinamide derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Synthesis and Derivatives

The compound "2-((2,5-Dioxo-1-(4-(trifluoromethoxy)phenyl)pyrrolidin-3-yl)thio)nicotinic acid" represents an area of interest in synthetic chemistry, particularly in the development of nicotinic acid derivatives. For instance, novel routes to 2-trifluoromethyl-nicotinic acid derivatives have been developed, highlighting the importance of pyridyl compounds as key intermediates in the manufacture of various inhibitors, including COMT inhibitors. This synthesis pathway underscores the compound's role in facilitating the development of pharmacologically relevant molecules (Kiss, Ferreira, & Learmonth, 2008).

Extraction and Separation Technologies

Nicotinic acid, a core structure within this compound, is widely used in food, pharmaceutical, and biochemical industries. Research into the intensification of nicotinic acid recovery using reactive extraction with organophosphorus solvating extractants demonstrates the compound's relevance in improving industrial processes. This study sheds light on the distribution of nicotinic acid between water and phosphorus-based solvents, aiming to enhance the recovery and purity of nicotinic acid in industrial applications (Kumar, Wasewar, & Babu, 2008).

Industrial Production and Green Chemistry

The drive towards green chemistry has motivated the exploration of ecological methods for producing nicotinic acid, an essential nutrient and an antipelagic agent. By reviewing literature on the ecological production methods from commercially available raw materials, researchers aim to align the industrial production of nicotinic acid with green chemistry principles, reducing environmental impact while meeting the compound's demand in various sectors (Lisicki, Nowak, & Orlińska, 2022).

Coordination Polymers and Luminescence

A notable application of nicotinic acid derivatives is in the synthesis of coordination polymers, driven by trifunctional nicotinic acid building blocks. These compounds are synthesized via hydrothermal assembly, resulting in structures with distinct topologies and properties, such as luminescence and magnetism. This research not only expands the understanding of coordination chemistry but also opens up potential applications in materials science, highlighting the versatility of nicotinic acid derivatives (Gu et al., 2017).

properties

IUPAC Name |

2-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O5S/c18-17(19,20)27-10-5-3-9(4-6-10)22-13(23)8-12(15(22)24)28-14-11(16(25)26)2-1-7-21-14/h1-7,12H,8H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZKUTSKWGUGBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)(F)F)SC3=C(C=CC=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,5-Dioxo-1-(4-(trifluoromethoxy)phenyl)pyrrolidin-3-yl)thio)nicotinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2919326.png)

![3-(3,5-dichlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2919335.png)

![3-(2,4-dichlorophenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2919341.png)

![2-mercapto-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2919344.png)